molecular formula C42H85NO5 B14184909 N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide CAS No. 923012-44-6

N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide

Cat. No.: B14184909
CAS No.: 923012-44-6
M. Wt: 684.1 g/mol
InChI Key: QFCHOYWYKSFRMC-UHFFFAOYSA-N
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Description

N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl groups and a long carbon chain, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide typically involves multi-step organic reactions. The process begins with the preparation of the icosan-2-yl backbone, followed by the introduction of hydroxyl groups at specific positions. The final step involves the formation of the amide bond with docosanamide. Common reagents used in these reactions include strong acids and bases, as well as specific catalysts to facilitate the hydroxylation and amide formation processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1,3,4,5-Tetrahydroxyicosan-2-YL)docosanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding affinity and specificity towards certain enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of hydroxyl groups and the length of its carbon chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

923012-44-6

Molecular Formula

C42H85NO5

Molecular Weight

684.1 g/mol

IUPAC Name

N-(1,3,4,5-tetrahydroxyicosan-2-yl)docosanamide

InChI

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(46)43-38(37-44)41(47)42(48)39(45)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h38-39,41-42,44-45,47-48H,3-37H2,1-2H3,(H,43,46)

InChI Key

QFCHOYWYKSFRMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(C(CCCCCCCCCCCCCCC)O)O)O

Origin of Product

United States

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